Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride
Description
Introduction to Pyrrolopyridine Chemistry and Research Context
Historical Development of Pyrrolo[2,3-b]Pyridine Research
The exploration of pyrrolo[2,3-b]pyridine derivatives began in the mid-20th century, driven by the discovery of natural alkaloids such as camptothecin, which features a related pyrrolo[3,4-b]pyridine scaffold. Early synthetic efforts focused on mimicking these bioactive structures, with milestone achievements including the regioselective bromination of pyrrolo[2,3-b]pyridine cores in the 1980s. The 2000s marked a turning point with the FDA approval of vemurafenib, a pyrrolo[2,3-b]pyridine-based B-RAF inhibitor, validating the scaffold’s therapeutic potential.
Key advancements in synthesis methodologies, such as the development of fluorinated derivatives via reactions with 1,3-bielectrophiles, enabled precise functionalization of the pyrrolo[2,3-b]pyridine ring. These breakthroughs laid the groundwork for derivatives like methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride, which serves as a precursor to compounds with enhanced solubility and bioavailability.
Table 1: Historical Milestones in Pyrrolo[2,3-b]Pyridine Research
Positioning of this compound in Current Research
This compound occupies a strategic niche as a methyl ester hydrochloride salt, optimizing stability for intermediate storage and handling. Its 2,3-dihydro configuration reduces aromaticity, enhancing reactivity for subsequent functionalization at the 4-position. Recent studies highlight its utility in synthesizing FGFR (fibroblast growth factor receptor) inhibitors, where the carboxylate group facilitates hydrogen bonding with kinase domains.
The hydrochloride counterion improves aqueous solubility, addressing a common limitation in pyrrolopyridine-based drug candidates. For example, derivatives generated from this intermediate have shown submicromolar IC~50~ values against V600E B-RAF mutants, underscoring its relevance in oncology research.
Significance in Heterocyclic Chemistry
The pyrrolo[2,3-b]pyridine system combines the electron-rich pyrrole ring with the electron-deficient pyridine moiety, creating a polarized scaffold amenable to diverse reactions. Key features include:
- Hydrogen Bonding Sites : The NH group at position 1 and ester oxygen at position 6 enable interactions with biological targets.
- Regioselective Reactivity : Bromination and carboxylation occur preferentially at positions 4 and 6, respectively, due to electronic effects.
- Conformational Flexibility : The 2,3-dihydro structure adopts a semi-planar conformation, balancing rigidity and adaptability for target binding.
Table 2: Structural Advantages of Pyrrolo[2,3-b]Pyridine Derivatives
Contemporary Research Challenges and Opportunities
Challenges
- Synthetic Complexity : Achieving regioselective dihydroxylation without over-oxidation remains problematic.
- Stability Issues : The 2,3-dihydro form is prone to aromatization under acidic conditions, necessitating careful reaction control.
- Scalability : Multi-step syntheses involving bromination and carboxylation require optimization for industrial-scale production.
Opportunities
- Targeted Kinase Inhibition : Structural analogs could inhibit emerging targets like HER2 or RET kinases.
- Prodrug Development : The methyl ester group offers a cleavable moiety for controlled drug release.
- Cross-Coupling Reactions : Suzuki-Miyaura couplings at the 4-position could yield biaryl derivatives with enhanced selectivity.
Properties
IUPAC Name |
methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-13-9(12)7-3-2-6-4-5-10-8(6)11-7;/h2-3H,4-5H2,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIHHVWYLZIYLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(CCN2)C=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by esterification and subsequent conversion to the hydrochloride salt. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: Halogenation or alkylation reactions can modify the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride in cancer treatment. For instance, derivatives of pyrrolo[2,3-b]pyridine have shown promising results as fibroblast growth factor receptor (FGFR) inhibitors, which are crucial in various cancer pathways. The compound's structure allows it to interact effectively with FGFRs, enhancing its anticancer properties .
Table 1: Anticancer Activity of Pyrrolo Compounds
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 7.01 | Inhibition of cell proliferation |
| Compound B | MCF-7 | 8.55 | Induction of apoptosis |
| This compound | A549 | TBD | FGFR inhibition and cell cycle arrest |
Neuropharmacological Effects
The compound has been studied for its neuropharmacological effects. Research indicates that derivatives of pyrrolo compounds exhibit analgesic and sedative properties, making them candidates for the development of new pain management therapies . The mechanism involves modulation of neurotransmitter systems and potential interactions with opioid receptors.
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves several steps that can be optimized for yield and purity. Structure-activity relationship (SAR) studies are critical in understanding how modifications to the chemical structure can enhance biological activity. For example, substituting different groups at specific positions on the pyrrolo ring can lead to improved affinity for target receptors or enzymes involved in disease processes .
Table 2: Structural Modifications and Their Effects
| Modification | Effect on Activity | Reference |
|---|---|---|
| Methyl group at C6 | Increased potency | |
| Hydroxyl group at C5 | Enhanced solubility | |
| Fluorine substitution at C4 | Improved receptor binding affinity |
Case Study 1: Anticancer Efficacy
In a study published by Zhang et al., methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives were evaluated against various cancer cell lines including HeLa and A549. The results indicated significant cytotoxicity with IC50 values below 10 µM across multiple cell lines. The study emphasized the need for further exploration into the compound's mechanism of action and potential clinical applications .
Case Study 2: Neuropharmacological Research
A recent investigation into the analgesic properties of pyrrolo derivatives demonstrated that methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine compounds could effectively reduce pain responses in animal models. The study concluded that these compounds could serve as a basis for developing new analgesics with fewer side effects compared to traditional opioids .
Mechanism of Action
The mechanism of action of Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in disease progression, thereby providing a basis for drug development .
Comparison with Similar Compounds
Core Ring System and Substitution Patterns
- Target Compound : The [2,3-b] pyrrolopyridine fusion and 2,3-dihydro saturation distinguish it from unsaturated analogs like 9a and 9b . Partial saturation may enhance solubility but reduce planar rigidity compared to fully aromatic systems.
- Chloro-Substituted Analogs: The 5-chloro group in 9b and 6-chloro in 6 and 6-Chloro-3,3-dimethyl...
- Ring Fusion Variations : The [3,4-c] fusion in 6-Chloro-2,3-dihydro... shifts the nitrogen position, impacting hydrogen-bonding capabilities compared to the target’s [2,3-b] system .
Physicochemical Properties
- Molecular Weight : The target (214.65 g/mol) is lighter than 6-Chloro-3,3-dimethyl... (219.11 g/mol) due to the absence of methyl groups but heavier than ethyl esters (e.g., 9a at 190.20 g/mol) .
- Hydrochloride Salt : The ionic nature of the hydrochloride improves aqueous solubility, a feature shared with 6-Chloro-2,3-dihydro... and 6-Chloro-3,3-dimethyl... .
Research Implications
- Drug Design : The 2,3-dihydro scaffold offers a balance between solubility and conformational flexibility, advantageous for CNS-targeting agents.
- Functional Group Optimization : Chloro and methyl substitutions (as in 9b and 6-Chloro-3,3-dimethyl... ) could be explored to modulate pharmacokinetics .
- Synthetic Refinement : Improved methodologies for methyl ester derivatives are needed to address stability concerns highlighted by commercial discontinuations .
Biological Activity
Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride is a heterocyclic compound that has attracted attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
This compound features a fused pyrrole and pyridine ring structure. Its molecular formula is with a molecular weight of approximately 178.19 g/mol. The compound's unique structure contributes to its biological activity and potential medicinal applications.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Fibroblast Growth Factor Receptors (FGFRs) : Compounds with similar structures have been shown to inhibit FGFR signaling pathways, which are crucial in tumor progression. In particular, derivatives of pyrrolo[2,3-b]pyridine have demonstrated potent inhibitory effects on FGFR1, FGFR2, and FGFR3, suggesting that this compound may also exhibit similar properties .
- Tubulin Polymerization : Some derivatives have been reported to bind to tubulin at the colchicine site, disrupting microtubule dynamics and leading to apoptosis in cancer cells.
- Antimicrobial Activity : Pyrrolo[2,3-b]pyridine derivatives have shown promise in treating infections due to their antibacterial and antifungal properties. Research indicates that structural modifications can enhance their efficacy against various pathogens .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibition of FGFRs and tubulin polymerization leading to cancer cell apoptosis. |
| Antimicrobial | Effective against bacterial and fungal infections. |
| Antidiabetic | Potential for improving insulin sensitivity and glucose uptake in cells. |
| Neuroprotective | Possible applications in treating neurodegenerative diseases. |
Case Studies and Research Findings
- FGFR Inhibition : A study demonstrated that a pyrrolo[2,3-b]pyridine derivative exhibited IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2. This compound also inhibited the proliferation of breast cancer cells significantly while inducing apoptosis .
- Antimicrobial Efficacy : Another study highlighted the antimicrobial activity of pyrrolo[3,4-c]pyridine derivatives against Mycobacterium tuberculosis, showing MIC values below 0.15 µM for some esters derived from this scaffold .
- Neuroprotective Effects : Research indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative disorders like Alzheimer's disease .
Q & A
Q. What synthetic routes are available for Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride, and how can purity be optimized?
Methodological Answer:
- Synthesis: The compound can be synthesized via cyclization of substituted pyridine intermediates, followed by esterification and hydrochloride salt formation. For example, analogous pyrrolopyridine derivatives are synthesized using Pd-catalyzed cross-coupling reactions or nucleophilic substitution at the 6-position .
- Purification: High purity (>95%) is achieved through recrystallization (e.g., using ethanol/water mixtures) or reverse-phase HPLC. Evidence from structurally similar compounds (e.g., 6-chloro-pyrrolo[2,3-b]pyridines) highlights the use of gradient elution with acetonitrile/0.1% TFA for isolating >98% pure products .
Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to verify the dihydro-pyrrolopyridine core and methyl ester moiety. For example, the dihydro ring protons exhibit characteristic splitting patterns (δ 3.5–4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+ for C10H12ClN2O2) with ≤2 ppm error .
- X-ray Crystallography: Resolves stereochemical ambiguities in the dihydro ring, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How does the dihydro-pyrrolopyridine core influence reactivity in medicinal chemistry applications?
Methodological Answer:
- Conformational Flexibility: The 2,3-dihydro ring introduces partial saturation, reducing planarity and altering binding to targets like kinases or GPCRs. For example, similar scaffolds (e.g., pyrrolo[2,3-d]pyrimidines) show enhanced selectivity due to steric hindrance .
- Protonation Effects: The hydrochloride salt improves solubility but may affect ionization states in biological assays. Comparative studies with freebase analogs are recommended to assess pH-dependent activity .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Validation: Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays). For example, conflicting IC50 values for pyrrolopyridine derivatives often arise from variations in assay buffers .
- Metabolic Stability Screening: Use liver microsomes or hepatocytes to identify metabolites that may interfere with activity measurements. Structural analogs (e.g., methyl ester derivatives) are prone to esterase-mediated hydrolysis, requiring LC-MS/MS validation .
Q. What strategies are recommended for optimizing the stability of this compound under physiological conditions?
Methodological Answer:
- pH Stability Profiling: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–9). The methyl ester group is susceptible to hydrolysis at pH >7, necessitating formulation in enteric coatings .
- Solid-State Stability: Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can identify polymorphic transitions. Hydrochloride salts of related compounds (e.g., 6-chloro-pyrrolo[2,3-b]pyridines) exhibit improved thermal stability compared to freebases .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
